molecular formula C24H34BN3O4 B1396289 (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1007882-12-3

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1396289
M. Wt: 439.4 g/mol
InChI Key: UFFNRFDGLUNWDL-IBGZPJMESA-N
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Description

The compound is a derivative of aminopyridine and is used as a selective ALK-2 inhibitor . ALK-2, also known as activin A receptor, type I (ACVR1), is a protein kinase which is widely expressed and plays a crucial role in bone morphogenic proteins (BMPs) signaling . This signaling is essential for heart, neural, and cartilage development as well as in postnatal bone formation .


Synthesis Analysis

The compound was prepared in an analogous manner to 2-amino-N-cyclohexyl-5-(4-(3-(piperidin-1-yl) propoxy) phenyl) nicotinamide . A preliminary investigation of radiofluorination was carried out with the boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of the compound is complex, with a pyrrolidine ring attached to a carboxylate group and an imidazole ring, which is further attached to a phenyl ring. The phenyl ring is substituted with a tetramethyl dioxaborolane group .


Chemical Reactions Analysis

The compound is involved in the inhibition of the Btk kinase activity . It is also used in copper-mediated 18 F-labeling conditions .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

This compound, being an important intermediate, plays a crucial role in the synthesis of various biologically active compounds. For example, Kong et al. (2016) described its significance in synthesizing crizotinib, an anticancer drug, through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016). Similarly, derivatives of imidazo[1,2-a]pyridine, which include similar structures, have been shown to be core fragments of various drug molecules, as researched by Chen et al. (2021), emphasizing their wide-ranging applications in medicinal chemistry (Chen et al., 2021).

Radioprotective and Cytotoxicity Studies

Compounds analogous to (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate have been investigated for their potential in radioprotection and cytotoxicity. Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals closely related to this compound and evaluated their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

Structural and Physicochemical Studies

Extensive research has been conducted on the structural and physicochemical properties of related compounds. For instance, Ye et al. (2021) conducted crystallographic and conformational analyses of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, providing insights into the molecular structure and stability of these types of compounds (Ye et al., 2021). Similarly, studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds by Huang et al. (2021) offer valuable data on their molecular structures and properties (Huang et al., 2021).

Application in Organic Electronics and Polymers

In the field of organic electronics and polymer science, related structures have been utilized. For instance, Welterlich et al. (2012) discussed the synthesis of polymers containing pyrrolo[3,2-b]pyrrole units, where similar compounds are used as intermediates, demonstrating their utility in creating advanced materials with specific electronic properties (Welterlich et al., 2012).

Contribution to Antilipidemic Agent Synthesis

The compound also finds use in the synthesis of antilipidemic agents. Ohno et al. (1999) synthesized optical isomers of a compound structurally similar to (s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate and evaluated them as antilipidemic agents, highlighting the potential of these compounds in developing new therapeutics (Ohno et al., 1999).

properties

IUPAC Name

tert-butyl (2S)-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34BN3O4/c1-22(2,3)30-21(29)28-14-8-9-19(28)20-26-15-18(27-20)16-10-12-17(13-11-16)25-31-23(4,5)24(6,7)32-25/h10-13,15,19H,8-9,14H2,1-7H3,(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFNRFDGLUNWDL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CCCN4C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CCCN4C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(s)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-imidazol-2-yl)pyrrolidine-1-carboxylate

Citations

For This Compound
1
Citations
H Xie, H Liu, Y Zhang, E Huang, Y Feng… - … Process Research & …, 2021 - ACS Publications
A new approach to the synthesis of Emitasvir (DAG181), a small molecule hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor, is described. Enantioselective enzymatic …
Number of citations: 6 pubs.acs.org

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